

A Comparative Guide to the Bioequivalence of Two Melitracen Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Melitracen
Cat. No.:	B1676185

[Get Quote](#)

This guide provides a detailed comparison of the bioequivalence of two fixed-dose combination (FDC) tablet formulations containing 10 mg of **Melitracen** and 0.5 mg of Flupentixol. The data and protocols presented are based on a pivotal study conducted in healthy Chinese volunteers under both fasted and fed conditions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacokinetic comparability of different **Melitracen** formulations.

Experimental Data Summary

The primary objective of the cornerstone study was to compare the rate and extent of absorption of a test FDC formulation against a reference FDC product. The key pharmacokinetic parameters establishing bioequivalence—C_{max}, AUC_{0-t}, and AUC_{0-∞}—were evaluated. The geometric mean ratios (GMR) of these parameters and their corresponding 90% confidence intervals (CIs) were all found to be within the standard bioequivalence acceptance range of 80% to 125%.^{[1][2][3][4][5]}

Table 1: Bioequivalence Assessment of **Melitracen** (10 mg) under Fasted Conditions

Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	23.5 ± 7.2	23.1 ± 6.5	101.7% (94.9% - 109.1%)
AUC0-t (ng·h/mL)	398.7 ± 146.3	391.5 ± 134.8	101.8% (96.3% - 107.6%)
AUC0-∞ (ng·h/mL)	436.4 ± 161.8	428.9 ± 150.1	101.7% (96.2% - 107.6%)
Tmax (h)	5.0 (3.0 - 8.0)	5.0 (3.0 - 10.0)	-
t½ (h)	37.8 ± 16.9	36.9 ± 15.3	-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration (data presented as median and range); t½: Elimination half-life.

Table 2: Bioequivalence Assessment of **Melitracen** (10 mg) under Fed Conditions

Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	28.1 ± 8.1	27.5 ± 7.0	102.1% (95.1% - 109.6%)
AUC0-t (ng·h/mL)	510.6 ± 189.2	499.8 ± 175.4	102.1% (96.5% - 108.1%)
AUC0-∞ (ng·h/mL)	556.7 ± 208.5	544.1 ± 192.6	102.2% (96.5% - 108.3%)
Tmax (h)	5.0 (3.0 - 8.0)	5.0 (4.0 - 10.0)	-
t½ (h)	39.5 ± 14.8	38.7 ± 13.9	-

Detailed Experimental Protocols

The bioequivalence of the two **Melitracen**/Flupentixol FDC formulations was established through a meticulously designed study.

Study Design

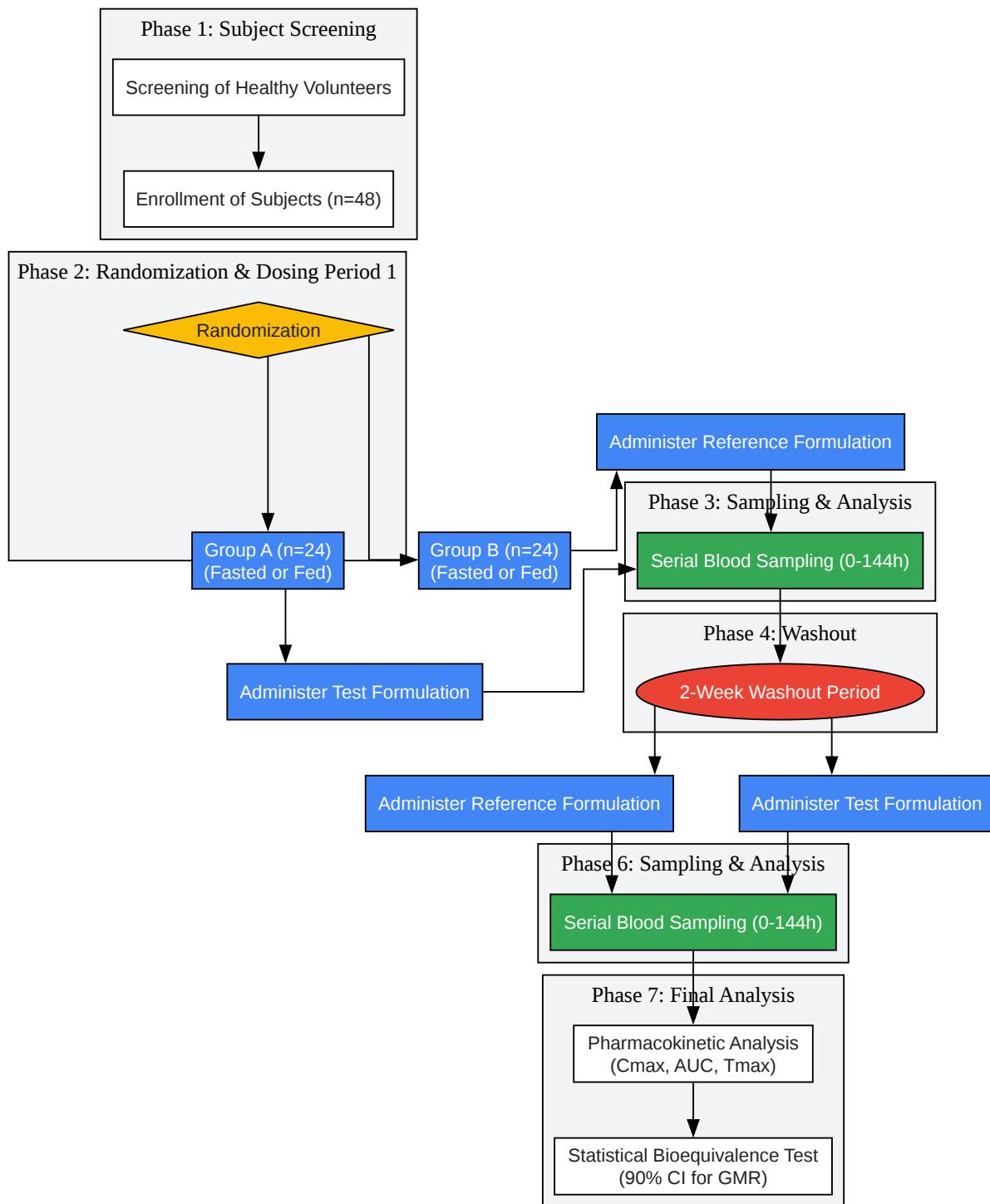
The investigation was structured as a single-dose, randomized, open-label, two-period crossover study.[1][2][4] It was conducted in two separate arms: one under fasted conditions and another under fed conditions, to assess any potential food effects on drug absorption.

- Participants: The study enrolled healthy Chinese subjects. The fasted arm included 24 participants (16 male, 8 female), and the fed arm also initially included 24 participants (16 male, 8 female).[1][2][5]
- Randomization and Dosing: In the first period, subjects were randomly assigned to receive a single tablet of either the test or the reference formulation. Following a two-week washout period, subjects received the alternate formulation in the second period.[1][2][4]
- Blood Sampling: Venous blood samples were collected from each participant at scheduled intervals up to 144 hours post-administration to characterize the plasma concentration-time profile of **Melitracen**.[1][2][4]

Analytical Methodology

The concentration of **Melitracen** in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation: A solid-phase extraction technique was employed to isolate **Melitracen** from the plasma matrix.[2]
- Chromatography and Detection: The analysis was performed using a Shimadzu LC-30 system coupled with an API 5500 tandem mass spectrometer. Detection was carried out in the positive ion mode using multiple reaction monitoring (MRM).[2]
- Linearity: The analytical method demonstrated excellent linearity over a concentration range of 0.100 to 100 ng/mL for **Melitracen**.[2]


Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis methods.[\[2\]](#)

- Parameter Calculation: Cmax and Tmax were obtained directly from the observed plasma concentration data. The linear trapezoidal rule was used to calculate AUC0–t.[\[2\]](#)
- Bioequivalence Determination: To determine bioequivalence, an analysis of variance (ANOVA) was performed on the natural logarithm-transformed Cmax, AUC0–t, and AUC0– ∞ values. The 90% CIs for the geometric mean ratio of the test formulation to the reference formulation were required to be within the 80% to 125% range.[\[2\]](#)

Visualized Experimental Workflow

The following diagram illustrates the workflow of the single-dose, two-period crossover bioequivalence study.

[Click to download full resolution via product page](#)

Caption: Workflow of a randomized, two-period crossover bioequivalence study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Two Melitracen Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676185#bioequivalence-studies-of-different-melitracen-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com